molecular formula C9H8F3N B6321344 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene CAS No. 1858256-90-2

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene

Cat. No.: B6321344
CAS No.: 1858256-90-2
M. Wt: 187.16 g/mol
InChI Key: NAXWRWPSMVWEPN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[221]hept-5-ene is a bicyclic compound characterized by the presence of a trifluoromethyl group and a carbonitrile group attached to a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene typically involves the trifluoromethylation of norbornene derivatives. One common method is the radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under photochemical or thermal conditions . The reaction conditions often include the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Halogens (e.g., bromine, chlorine) in the presence of solvents like carbon tetrachloride.

    N-Substitution: Alkylating or acylating agents under basic conditions.

    Hydrogenation: Hydrogen gas in the presence of Raney nickel catalyst under elevated pressure and temperature.

Major Products Formed

    Electrophilic Addition: Halogenated norbornene derivatives.

    N-Substitution: N-alkylated or N-acylated products.

    Hydrogenation: Saturated bicyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carbonitrile group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWRWPSMVWEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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